Sabinyl acetate
Description
Significance and Context of Monoterpenoid Esters in Chemical Biology
Monoterpenoid esters represent a significant and diverse class of secondary metabolites synthesized by plants. unn.edu.ng These compounds, derived from the esterification of a monoterpene alcohol with a carboxylic acid, play crucial roles in plant physiology and ecology. researchgate.net In the field of chemical biology, they are of particular interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. researchgate.net Their structural diversity allows them to interact with a variety of biological targets, making them valuable scaffolds for drug discovery and development. mdpi.com
Monoterpenoid esters are integral components of plant essential oils and are largely responsible for the characteristic aromas of many herbs and spices. researchgate.net Beyond their role in fragrance, these esters function as defense chemicals, protecting plants from herbivores, insects, and pathogens. unn.edu.ng For example, their release can attract natural predators of herbivorous insects, a form of indirect defense. unn.edu.ng Furthermore, some monoterpenoids have been shown to enhance plant resistance to abiotic stresses like high temperatures. unn.edu.ng The study of these esters provides insight into plant defense mechanisms, chemical signaling, and the complex interactions between plants and their environment. Their potential applications in medicine and agriculture continue to drive research into their synthesis, bioactivity, and mechanisms of action. researchgate.netmdpi.com
Overview of Sabinyl Acetate (B1210297) as a Bicyclic Monoterpenoid
Sabinyl acetate is a naturally occurring bicyclic monoterpenoid. hmdb.ca It is the acetate ester of sabinol and is characterized by a thujane (B1196268) skeleton, which consists of a fused cyclopropane (B1198618) and cyclopentane (B165970) ring system. hmdb.canaturalproducts.net This structure classifies it as a bicyclic monoterpenoid. hmdb.ca The compound exists in different isomeric forms, with trans-sabinyl acetate being a commonly documented isomer in scientific literature. vulcanchem.com
This monoterpenoid ester is a constituent of the essential oils of various plants. It is notably found in species of the Lamiaceae (mint) and Asteraceae families. vulcanchem.com Significant sources include common sage (Salvia officinalis) and Savin juniper (Juniperus sabina). hmdb.cavulcanchem.commdpi.com In fact, its presence can serve as a potential biomarker for the consumption of sage and rosemary. hmdb.cafoodb.ca The concentration of this compound can vary considerably between plant species and even different parts of the same plant. For instance, studies on Algerian Juniperus sabina have shown that trans-sabinyl acetate can be a major constituent in the essential oil of male plants. univ-batna2.dz It is also found in a variety of other plants, including several Artemisia species and Helichrysum italicum. vulcanchem.comthegoodscentscompany.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H18O2 vulcanchem.com |
| Molecular Weight | 194.27 g/mol vulcanchem.com |
| IUPAC Name | 4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate vulcanchem.com |
| Classification | Bicyclic Monoterpenoid hmdb.ca |
| Appearance | Colourless to faint yellow oil biocrick.com |
| Solubility | Practically insoluble in water hmdb.ca |
| Boiling Point | 230-231 °C at 760 mmHg thegoodscentscompany.com |
| Flash Point | 83.89 °C (183.00 °F) thegoodscentscompany.com |
Scope and Research Objectives
The study of this compound presents numerous avenues for academic inquiry, spanning from its biosynthesis in plants to its potential pharmacological applications. The scope of current and future research is centered on elucidating the specific biological roles and mechanisms of action of this compound. A primary objective is to investigate the biosynthetic pathways leading to this compound formation in key plant species like Salvia and Juniperus. This involves identifying and characterizing the enzymes, such as specific acetyltransferases, responsible for the esterification of sabinol.
Another key research objective is to explore the ecological significance of this compound. This includes quantifying its role as a semiochemical in plant-insect interactions, specifically its function as a repellent or attractant for pollinators and herbivores. unn.edu.ng Further research aims to systematically evaluate its antimicrobial properties against a broad range of plant and human pathogens, building on initial findings of its activity. biosynth.com
Finally, a significant objective is to understand the structure-activity relationships of this compound and its isomers. This involves synthesizing analogs and derivatives to probe how modifications to its bicyclic structure affect its biological activities. Such studies are crucial for developing more potent and selective agents for potential use in agriculture or medicine, moving from its status as a natural product to a lead compound for targeted applications.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sabinol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRFXQNNGSAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=C)C(C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956784 | |
| Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3536-54-7 | |
| Record name | 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hex-3-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3536-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sabinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sabinyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Occurrence and Natural Distribution of Sabinyl Acetate
Plant Sources and Botanical Families
Sabinyl acetate (B1210297) is found in a diverse array of plants, with notable concentrations in species belonging to the Juniperus, Artemisia, Achillea, and Salvia genera.
Juniperus Species
The genus Juniperus, part of the Cupressaceae family, is a well-documented source of sabinyl acetate.
Juniperus sabina (Savin Juniper): This species is frequently characterized by high levels of this compound. Studies have shown that the essential oil of J. sabina can contain this compound in significant amounts, often alongside sabinene (B1680474). mdpi.comcdnsciencepub.com Research on J. sabina var. balkanensis has identified distinct chemotypes, including one where trans-sabinyl acetate is a dominant compound. mdpi.com For instance, some chemotypes from central Italy exhibited high trans-sabinyl acetate content (36.0–47.4%). phytologia.org In contrast, some populations, like those on Mt. Bistra and Mt. Biokovo, did not show the trans-sabinyl acetate chemotype. mdpi.com Analysis of commercial oil of savin also revealed d-sabinyl acetate as a major constituent, at levels of 37.5% to 38%. cdnsciencepub.com
Juniperus deltoides and Juniperus communis : While this compound is a key component in J. sabina, its presence and concentration can vary in other Juniperus species. Different chemotype distributions have been noted across the Balkans for J. deltoides and J. communis, indicating variability in their essential oil composition, which can include this compound. mdpi.com
Artemisia Species
The genus Artemisia (family Asteraceae) includes several species known to produce this compound.
Artemisia absinthium (Wormwood): The essential oil composition of A. absinthium is highly variable, with some chemotypes being rich in (E)-sabinyl acetate. researchgate.netkirj.ee Concentrations can range from being absent to as high as 70.5%. researchgate.netkirj.ee Studies in Lithuania have identified trans-sabinyl acetate as a predominant component in many samples, with levels between 21.8% and 51.3%. tandfonline.com In some cases, it was found to be the primary constituent, while in others it was the second or third most abundant compound. lmaleidykla.lt One sample was even characterized by a high amount of trans-sabinyl acetate (55.2%) with a near absence of thujones. nih.gov
Artemisia sodiroi : Essential oil from this Ecuadorean species has been found to be particularly rich in this compound, with one study reporting a concentration of 65.8%. researchgate.nettandfonline.comutpl.edu.ec
Artemisia dracunculus (Tarragon) and Artemisia herba-alba : this compound is also present in these species. In A. herba-alba from Tunisia, trans-sabinyl acetate was found in the leaves' essential oil at a concentration of 10.1%. japsonline.comjapsonline.com Another study on Tunisian A. herba-alba also lists this compound as a main component. mdpi.comnih.gov In Jordanian A. herba-alba, trans-sabinyl acetate was identified at 5.4%. tandfonline.com
Achillea Species
Several species within the Achillea genus (family Asteraceae) are known to contain this compound.
Achillea fragrantissima : The essential oil of this species has been shown to contain significant amounts of trans-sabinyl acetate. One study found it to be a major component in both the leaves (20.7%) and stems (24.0%). arabjchem.orgresearchgate.net Another study on Jordanian A. fragrantissima reported trans-sabinyl acetate concentrations fluctuating seasonally between 0.75% and 10.20%. tandfonline.com In Egyptian samples, it was found at 4.65% in hydrodistilled oil and 8.31% via SPME analysis. tandfonline.com
Achillea falcata : This species is noted as a source of biologically active trans-sabinyl esters. dntb.gov.ua
Achillea ligustica : The essential oil composition of this species varies depending on its origin. Samples from Sardinia, Italy, have been found to contain trans-sabinyl acetate at levels ranging from 0.9% to 17.6%. researchgate.netacs.orgscispace.com In some Sardinian samples, it is considered a main compound. akjournals.com
Salvia Species
The genus Salvia (family Lamiaceae) also includes species that produce this compound.
Salvia sericeo-tomentosa : This endemic Turkish species is remarkable for its exceptionally high content of this compound. Both varieties, sericeo-tomentosa and hatayica, have been reported to contain this compound at levels of 79.9% to 80.1%. acgpubs.orgresearchgate.netresearchgate.netacgpubs.orgacgpubs.orgistanbul.edu.tr
Salvia lavandulifolia (Spanish Sage): this compound is a known constituent of this sage's essential oil. acgpubs.org
Salvia multicaulis : The essential oil of this species has been found to contain trans-sabinyl acetate. One study on plants from Lebanon reported a concentration of 5.3%. nih.gov Another analysis of the same species also noted the presence of this compound at 4.6%. mdpi.com However, the composition can be variable, with other studies on Iranian populations not always listing it as a major component. ju.edu.joju.edu.jo
Other Plant Genera
This compound has also been identified in various other plant genera.
Egletes : The steam volatile components from the flower buds of Egletes viscosa include this compound. chemfaces.com
Ligusticum : The essential oil of Ligusticum porteri (Osha) contains this compound as a main component. tandfonline.comtandfonline.com
Zanthoxylum : This genus is also known to contain this compound.
Origanum : Some species within this genus may contain this compound.
Plectranthus : The essential oil of Plectranthus fruticosus contains this compound, with one report indicating it as the major component, accounting for over 60% of the total oil. asianpubs.orgnih.govsemanticscholar.org
Ruta : This genus is another source of this compound.
Table 1: Occurrence of this compound in Various Plant Species
| Botanical Family | Genus | Species | Reported Concentration (%) of this compound |
|---|---|---|---|
| Cupressaceae | Juniperus | J. sabina | 36.0–47.4% (trans-sabinyl acetate in some chemotypes) phytologia.org |
| Cupressaceae | Juniperus | J. sabina | 37.5–38% (d-sabinyl acetate) cdnsciencepub.com |
| Asteraceae | Artemisia | A. absinthium | up to 70.5% ((E)-sabinyl acetate) researchgate.netkirj.ee |
| Asteraceae | Artemisia | A. absinthium | 21.8–51.3% (trans-sabinyl acetate) tandfonline.com |
| Asteraceae | Artemisia | A. sodiroi | 65.8% researchgate.nettandfonline.comutpl.edu.ec |
| Asteraceae | Artemisia | A. herba-alba | 10.1% (trans-sabinyl acetate in leaves) japsonline.comjapsonline.com |
| Asteraceae | Achillea | A. fragrantissima | 20.7% (leaves), 24.0% (stems) (trans-sabinyl acetate) arabjchem.org |
| Asteraceae | Achillea | A. ligustica | 0.9–17.6% (trans-sabinyl acetate) researchgate.netacs.org |
| Lamiaceae | Salvia | S. sericeo-tomentosa | 79.9–80.1% acgpubs.orgresearchgate.netresearchgate.net |
| Lamiaceae | Salvia | S. multicaulis | 5.3% (trans-sabinyl acetate) nih.gov |
| Lamiaceae | Plectranthus | P. fruticosus | >60% nih.gov |
Geographic and Environmental Factors Influencing this compound Content
The concentration of this compound in the essential oils of plants is not static; it is influenced by a variety of geographic and environmental factors.
Studies on Artemisia absinthium across Europe have revealed the existence of distinct chemotypes based on geographical location. researchgate.netkirj.ee An (E)-sabinyl acetate-rich chemotype has been identified, indicating that geographical origin plays a crucial role in the chemical profile of the essential oil. researchgate.netkirj.ee For instance, samples from some regions may be rich in this compound, while those from other areas may be dominated by other compounds like thujones or myrcene. researchgate.net
In Artemisia herba-alba, the chemical composition of the essential oil, including the content of this compound, shows significant variation depending on the region. High levels of this compound have been noted specifically in oils from southern Tunisia. mdpi.com This suggests that the specific environmental conditions of that region, such as climate, soil type, and altitude, may favor the biosynthesis of this compound.
The developmental stage of the plant can also have a profound impact on this compound levels. In a study of Artemisia absinthium in Lithuania, the content of trans-sabinyl acetate was found to change significantly throughout the plant's life cycle. It was a minor component (0.8%) in the early leaf stage but increased dramatically to 52.6% of the total oil during the fruiting stage. tandfonline.com This indicates that the biosynthesis and accumulation of this compound are linked to the phenological development of the plant.
Genetic factors are also a primary determinant of a plant's chemical profile. Research on Juniperus sabina var. balkanensis has shown that the composition of essential oils is largely genetically determined. mdpi.com The existence of different chemotypes (e.g., high sabinene/low trans-sabinyl acetate versus low sabinene/high trans-sabinyl acetate) within the same species, sometimes in close proximity, points to a strong genetic control over the biosynthetic pathways leading to these compounds. mdpi.comphytologia.org
Chemotypic Variability of this compound in Plant Populations
Chemotypic variation, where populations of the same plant species produce different chemical profiles of secondary metabolites, is a well-documented phenomenon. This compound is often a key compound that defines specific chemotypes within a plant species. This variability can be influenced by genetic factors, geographical location, and environmental conditions.
Research Findings:
Juniperus sabina (Savin Juniper): Studies on Juniperus sabina have revealed distinct chemotypes based on the concentration of this compound. For instance, some populations in the Balkan region exhibit a high trans-sabinyl acetate (hiTS) chemotype, with concentrations around 39.8-39.9%, while others have a low trans-sabinyl acetate (loTS) chemotype with levels as low as 0.3-1.7%. phytologia.orgresearchgate.net In contrast, populations from the Iberian Peninsula and Kazakhstan were found to be high in sabinene but low in trans-sabinyl acetate. phytologia.org Further research on Algerian populations of J. sabina identified trans-sabinyl acetate as a major constituent in male plants (37.79%), whereas it was absent in female plants, indicating a clear chemical distinction between the sexes. univ-batna2.dzresearchgate.net A Canadian study of J. sabina leaf oil also reported high concentrations of d-sabinyl acetate (37.5-38%). cdnsciencepub.com
Artemisia species: Significant chemotypic variation is observed within the genus Artemisia. In Tunisian populations of Artemisia herba-alba, four distinct chemotypes have been classified: trans-sabinyl acetate, α-thujone/trans-sabinyl acetate, camphor (B46023), and α-thujone/camphor/β-thujone. nih.gov European populations of Artemisia absinthium (wormwood) also exhibit several chemotypes, including one rich in (E)-sabinyl acetate, with concentrations reaching up to 70.5%. kirj.ee Other identified chemotypes of A. absinthium include those rich in sabinene and myrcene, α- and β-thujone, and epoxy-ocimene. kirj.ee Similarly, different chemotypes of Artemisia abrotanum have been identified, including a trans-sabinyl acetate/α-terpineol chemotype. mdpi.com
Salvia officinalis (Common Sage): While camphor and α-thujone are often the dominant components in Salvia officinalis essential oil, this compound is also present, though typically in smaller amounts. keypublishing.orgresearchgate.netnih.gov For example, a study of sage from Lithuania identified trans-sabinyl acetate in trace amounts up to 0.1%. lmaleidykla.lt The variability in the major components suggests different chemotypes, although a specific this compound-dominant chemotype is less common in this species.
Achillea fragrantissima: In a study of Achillea fragrantissima from Saudi Arabia, trans-sabinyl acetate was a major component in both the leaf (20.7%) and stem (24.0%) essential oils, indicating its significance in the chemical profile of this species. arabjchem.orgvulcanchem.com
Lantana camara: This species is known for its wide range of chemotypes, often dominated by sesquiterpenes like β-caryophyllene and germacrene D. researchgate.nettandfonline.comresearchgate.netmdpi.com While this compound is not typically a defining compound for Lantana camara chemotypes, the extensive chemical diversity within this species highlights the potential for geographic and genetic factors to influence essential oil composition. researchgate.netnih.gov
Data Tables:
Table 1: Chemotypic Variation of trans-Sabinyl Acetate in Juniperus sabina
| Geographic Location/Chemotype | Plant Part | trans-Sabinyl Acetate (%) | Reference |
| Balkan Region (hiTS chemotype) | Leaves | 39.8 - 39.9 | phytologia.org |
| Balkan Region (loTS chemotype) | Leaves | 0.3 - 1.7 | phytologia.org |
| Algeria (male plants) | Foliage | 37.79 | univ-batna2.dz |
| Algeria (female plants) | Foliage | Not detected | univ-batna2.dz |
| Canada | Leaves | 37.5 - 38.0 | cdnsciencepub.com |
| Iberian Peninsula, Kazakhstan (loTS) | Leaves | Low concentrations | phytologia.org |
Table 2: this compound Content in Different Chemotypes of Artemisia species
| Species | Geographic Origin/Chemotype | This compound (%) | Reference |
| Artemisia absinthium | Europe ((E)-sabinyl acetate rich) | up to 70.5 | kirj.ee |
| Artemisia herba-alba | Tunisia (trans-sabinyl acetate chemotype) | Major component | nih.gov |
| Artemisia abrotanum | Not specified (trans-sabinyl acetate/α-terpineol) | Not specified | mdpi.com |
Table 3: this compound Content in Other Plant Species
| Plant Species | Geographic Origin | Plant Part | This compound (%) | Reference |
| Achillea fragrantissima | Saudi Arabia | Leaves | 20.7 | arabjchem.org |
| Achillea fragrantissima | Saudi Arabia | Stems | 24.0 | arabjchem.org |
| Salvia officinalis | Lithuania | Aerial parts | trace - 0.1 | lmaleidykla.lt |
Biosynthesis and Metabolic Pathways of Sabinyl Acetate
Mevalonate (B85504) Pathway Precursors and Intermediates
The biosynthesis of sabinyl acetate (B1210297), like all terpenoids, originates from fundamental five-carbon building blocks synthesized through the mevalonate (MVA) pathway. ontosight.aiias.ac.in This crucial metabolic route, also known as the isoprenoid pathway, operates in the cytoplasm of plant cells and is responsible for producing isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). ontosight.airesearchgate.netslideshare.net
The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). slideshare.net The subsequent reduction of HMG-CoA to mevalonate is a key regulatory and irreversible step. ias.ac.in Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. slideshare.net An isomerase then facilitates the conversion of IPP to DMAPP. ias.ac.in
The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP yields geranyl diphosphate (GPP), a ten-carbon acyclic monoterpene precursor. ias.ac.inresearchgate.net GPP serves as the universal substrate for a diverse class of enzymes known as monoterpene synthases, which catalyze the formation of the various cyclic and acyclic monoterpene skeletons, including the thujane (B1196268) skeleton of sabinene (B1680474), the direct precursor to sabinyl acetate. nih.govmdpi.com
Enzymatic Transformations and Catalysis
The conversion of the acyclic precursor GPP into the final this compound molecule involves a series of highly specific enzymatic reactions. These transformations are catalyzed by distinct classes of enzymes, including synthases and oxidoreductases, which dictate the structure and stereochemistry of the resulting compounds.
Sabinene as a Biosynthetic Precursor
Sabinene is established as the foundational monoterpene from which this compound is derived. mdpi.com In several plant species, particularly within the genus Juniperus, sabinene and trans-sabinyl acetate are dominant and biosynthetically linked components of the essential oil. mdpi.com Observational studies often reveal a strong negative correlation between the concentrations of sabinene and its corresponding acetate, suggesting a direct precursor-product relationship where sabinene is converted into this compound. mdpi.comresearchgate.net Research on Artemisia absinthium has shown that labeled sabinene is converted into this compound, providing direct evidence for this biosynthetic step. psu.edu
Role of Specific Synthases and Oxidoreductases (e.g., Cytochrome P450 enzymes)
The functionalization of the sabinene skeleton is primarily mediated by Cytochrome P450 monooxygenases (CYPs), a large and diverse family of heme-thiolate enzymes. nih.govtandfonline.com These enzymes are critical in the metabolism of a wide range of endogenous compounds and xenobiotics in plants. tandfonline.commdpi.com In the context of this compound biosynthesis, CYPs catalyze the hydroxylation of sabinene to form sabinol, a key intermediate.
Research on Western redcedar (Thuja plicata) has identified a specific P450 enzyme, CYP750B1, that performs the hydroxylation of (+)-sabinene. nih.govresearchgate.netoup.com This enzyme is responsible for the crucial oxidation step that introduces a hydroxyl group onto the sabinene ring, leading to the formation of sabinol, which can then be further metabolized. While the primary role of CYP750B1 in T. plicata is in the biosynthesis of thujone, this reaction exemplifies the type of enzymatic activity required to produce the sabinol precursor of this compound. nih.gov The subsequent acetylation of sabinol to this compound is catalyzed by an acetyltransferase, an enzymatic step that has been observed in various plant species.
| Enzyme Class | Specific Enzyme Example | Function in Pathway | Plant Example |
| Monoterpene Synthase | (+)-Sabinene synthase | Cyclization of GPP to (+)-sabinene | Thuja plicata nih.gov |
| Cytochrome P450 Monooxygenase | CYP750B1 | Hydroxylation of (+)-sabinene to (+)-trans-sabinol | Thuja plicata researchgate.netoup.com |
| Acetyltransferase | Not yet specifically identified | Acetylation of sabinol to this compound | Juniperus sabina mdpi.com |
Conversion of Geraniol (B1671447) to this compound
The biosynthesis of this compound can be traced back to the acyclic monoterpene alcohol geraniol, or more accurately, its activated form, geranyl diphosphate (GPP). researchgate.netpsu.edu Studies using radiolabeled precursors have demonstrated that [l-³H]geraniol is directly converted into this compound in the leaves of Artemisia absinthium. psu.edu The pathway proceeds via the cyclization of GPP by a terpene synthase to form the bicyclic olefin sabinene. nih.gov This sabinene molecule then undergoes hydroxylation and subsequent acetylation to yield this compound, as detailed in the preceding sections. While geraniol itself can be converted, the metabolically active precursor for the initial cyclization is its pyrophosphate ester, GPP. ethz.chresearchgate.netnih.gov
Stereospecificity in Biosynthetic Routes (e.g., (+)-sabinene to (+)-trans-sabinol)
The enzymatic reactions in the biosynthesis of this compound are highly stereospecific, resulting in the formation of distinct stereoisomers. The hydroxylation of (+)-sabinene is a critical step where this specificity is evident. In Western redcedar, the enzyme CYP750B1 exclusively catalyzes the conversion of (+)-sabinene to (+)-trans-sabinol. nih.govoup.comubc.ca The alternative isomer, (+)-cis-sabinol, is not produced in this reaction, highlighting the precise stereochemical control exerted by the enzyme's active site. nih.govoup.com This stereoselectivity is crucial as it determines the final structure of downstream products. The subsequent acetylation to form trans-sabinyl acetate preserves this stereochemistry. This contrasts with pathways in other plants, such as common garden sage, where thujone biosynthesis proceeds via a (+)-cis-sabinol intermediate, demonstrating that different plant lineages have evolved enzymes with distinct stereospecificities. oup.com
Genetic Basis of this compound Biosynthesis
The production of this compound and its precursors is under direct genetic control. The specific genes encoding the biosynthetic enzymes, from the terpene synthases to the cytochrome P450s and acetyltransferases, determine a plant's capacity to synthesize this compound.
In studies of savin juniper (Juniperus sabina), the distribution of chemotypes with varying ratios of sabinene to trans-sabinyl acetate suggests a simple genetic model. It has been proposed that a single, crucial gene following a classic Mendelian dominant/recessive inheritance pattern may control the conversion of sabinene to trans-sabinyl acetate. mdpi.com The identification of specific genes, such as the (+)-sabinene synthase and CYP750B1 in Thuja plicata, provides concrete evidence for the molecular genetic basis of the pathway's initial steps. nih.gov
Regulation of Biosynthetic Pathways in Plantae
The biosynthesis of this compound, a bicyclic monoterpene ester, is subject to complex regulatory mechanisms within plants. These processes are influenced by a variety of internal and external factors that modulate the expression of genes encoding biosynthetic enzymes and the availability of precursors. The production of monoterpenoids, including this compound, is often localized in specialized plant tissues and can vary significantly with developmental stage and environmental conditions.
The regulation of secondary metabolite biosynthesis, such as that of terpenoids, is intricately controlled at the molecular level by various genes and transcription factors. mdpi.com Environmental stressors, both biotic (like pathogen attack) and abiotic (such as light, temperature, and soil fertility), can trigger signaling cascades that lead to the accumulation of these compounds as a defense mechanism. mdpi.com Transcription factors like WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC are known to regulate genes responsible for secondary metabolite biosynthesis in response to stress. mdpi.com
The core building blocks for monoterpenes are derived from the mevalonic acid (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways. However, studies on the biosynthesis of this compound have revealed interesting aspects of precursor utilization. For instance, in an experiment with Juniperus sabina, it was observed that when [2-14C]-labeled mevalonic acid was used as a precursor, a remarkable 90% of the radioactive label was incorporated into the acetate moiety of this compound, rather than the sabinene portion. ias.ac.in This suggests a potential metabolic link where MVA is catabolized into smaller units that re-enter the general metabolic pool, which are then used for the synthesis of the acetyl group. ias.ac.in
Furthermore, the availability of acetyl-CoA is a critical factor for the esterification step in this compound formation. The acetate pathway, which provides malonyl-CoA for flavonoid biosynthesis, is regulated transcriptionally in conjunction with the flavonoid-specific genes. nih.gov This co-regulation ensures a steady supply of the necessary building blocks. It is plausible that a similar regulatory mechanism governs the provision of acetyl-CoA for the production of this compound.
The concentration and composition of essential oils, including this compound, are also influenced by meteorological factors. Studies on Artemisia pontica have shown variations in the content of compounds like this compound based on different geographical locations and climatic conditions, indicating a strong environmental influence on its biosynthesis. lmaleidykla.lt Plant growth regulators, such as auxins and cytokinins, are also known to dramatically alter both growth and the accumulation of secondary products in plant cell cultures, which could be a regulatory factor for this compound production. pakbs.org
Table 1: Factors Influencing this compound Biosynthesis in Plantae
| Factor | Description | Potential Effect on this compound Production |
| Genetic | Expression levels of biosynthetic genes (e.g., terpene synthases, acetyltransferases). | Determines the catalytic capacity for synthesis. |
| Developmental | Plant age and tissue type (e.g., young vs. mature leaves). | Production is often tissue-specific and varies with developmental stage. juniperus.org |
| Environmental | Light, temperature, water availability, soil nutrients. | Can enhance or suppress the expression of biosynthetic genes. mdpi.comlmaleidykla.lt |
| Biotic Stress | Herbivory and pathogen attack. | Induces defense responses, often leading to increased production of secondary metabolites. mdpi.com |
| Precursor Supply | Availability of isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), and acetyl-CoA. | A limiting factor for the overall rate of biosynthesis. ias.ac.innih.gov |
| Hormonal | Plant hormones like jasmonates, salicylates, auxins, and cytokinins. | Act as signaling molecules to regulate gene expression. pakbs.org |
| Transcription Factors | Proteins like MYB, bHLH, WRKY that bind to DNA and control gene transcription. | Key regulators that integrate various signals to control the biosynthetic pathway. mdpi.comnih.gov |
Biotransformation by Microorganisms
Biotransformation, utilizing microorganisms or their enzymes, presents an alternative and environmentally conscious approach for the synthesis of chemical compounds like this compound. smolecule.comslideshare.net This method leverages the metabolic machinery of microbes to perform specific chemical conversions, often with high stereo- and regioselectivity under mild reaction conditions. slideshare.net
The microbial production of this compound can be envisioned through the esterification of its precursor, sabinol, with an acetate donor. This process would typically involve a lipase (B570770) or an esterase enzyme capable of catalyzing the reaction. Microorganisms are a rich source of such enzymes. The biotransformation can be carried out using whole microbial cells (either growing, resting, or immobilized) or with isolated enzymes. slideshare.net
A key advantage of using microorganisms is their inherent ability to metabolize and assimilate simple carbon sources like acetate. semanticscholar.org Various microorganisms, including bacteria such as Escherichia coli and yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, have been metabolically engineered to utilize acetate as a carbon source for the production of value-added chemicals. nih.gov In these organisms, acetate is converted to the central metabolic intermediate, acetyl-CoA, through pathways involving enzymes like acetyl-CoA synthetase (ACS) or the combined action of acetate kinase (ACKA) and phosphate acetyltransferase (PTA). nih.govmdpi.com This generated acetyl-CoA can then be channeled towards the synthesis of various compounds.
For the production of this compound, a potential biotransformation strategy would involve a co-culture system or a metabolically engineered microorganism. One organism could be engineered to produce sabinol from a simple sugar, while another, or the same organism, could be engineered to efficiently convert an inexpensive acetate source into activated acetyl-CoA. A suitable acyltransferase or lipase would then catalyze the final esterification step.
Research has demonstrated the ability of various microorganisms to perform biotransformations on terpenoids. While specific studies detailing the microbial biotransformation to directly produce this compound are not abundant, the principles are well-established. The conversion of organic compounds through microbial enzymatic reactions such as oxidation, reduction, and hydrolysis is a common industrial practice. slideshare.net Given that this compound can be hydrolyzed to sabinol and acetic acid, the reverse reaction—esterification—is certainly feasible using microbial enzymes. smolecule.com
Table 2: Potential Microbial Systems for this compound Biotransformation
| Microorganism Type | Relevant Metabolic Capability | Potential Role in Biotransformation | Example Organisms |
| Bacteria | Acetate assimilation, expression of heterologous enzymes. | Engineered to produce sabinol and/or the acyltransferase for esterification. Can utilize acetate as a co-substrate. nih.govmdpi.com | Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida nih.gov |
| Yeast | Robust industrial fermenters, capable of post-translational modifications of enzymes. | Can be engineered to produce sabinol and express lipases/esterases for the conversion. | Saccharomyces cerevisiae, Yarrowia lipolytica nih.gov |
| Fungi | Natural producers of a wide array of extracellular enzymes, including lipases and esterases. | Source of enzymes for in vitro biotransformation or used as whole-cell catalysts. slideshare.net | Aspergillus species, Rhizopus species |
Chemical Synthesis and Derivatization Strategies for Sabinyl Acetate
Conventional Chemical Synthesis Routes (e.g., Esterification of Sabinol)
The primary and most conventional method for synthesizing sabinyl acetate (B1210297) is through the chemical esterification of its corresponding alcohol, sabinol. vulcanchem.com This reaction represents a classic approach in organic synthesis for forming esters.
The process involves the reaction of sabinol (4-methylene-1-(1-methylethyl)-3-bicyclo[3.1.0]hexanol) with an acylating agent, typically acetic acid or its more reactive counterpart, acetic anhydride. smolecule.comvulcanchem.com To facilitate the reaction and achieve practical conversion rates, a strong acid catalyst is generally required. Sulfuric acid is a commonly used catalyst for this purpose. vulcanchem.com
Table 1: Key Components in Conventional Synthesis of Sabinyl Acetate
| Role | Compound Name | Chemical Formula |
| Alcohol Precursor | Sabinol | C₁₀H₁₆O |
| Acylating Agent | Acetic Acid | C₂H₄O₂ |
| Catalyst | Sulfuric Acid | H₂SO₄ |
| Product | This compound | C₁₂H₁₈O₂ |
This table summarizes the principal reactants and catalysts involved in the esterification of sabinol.
Chemoenzymatic and Biocatalytic Approaches (e.g., enzymatic synthesis using lipases)
In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative to conventional chemical synthesis. Chemoenzymatic and biocatalytic methods for producing esters like this compound offer significant advantages, including high selectivity (regio-, chemo-, and enantioselectivity), mild reaction conditions, and reduced generation of hazardous waste. researchgate.netufc.br Lipases are the most versatile and widely used class of enzymes for these transformations due to their stability in organic solvents and lack of need for cofactors. ufc.br
The enzymatic synthesis of this compound can be achieved through two main lipase-catalyzed reactions:
Esterification: The direct reaction of sabinol with acetic acid.
Transesterification (Acylation): The reaction of sabinol with an activated acyl donor, such as vinyl acetate.
Lipases from various microbial sources, including Candida antarctica (specifically Lipase (B570770) B, often immobilized as CALB), Aspergillus niger, and Pseudomonas fluorescens, have been successfully employed in the synthesis of various acetate esters. ufc.brscielo.brnih.gov These enzymes can perform kinetic resolutions, where one enantiomer of a racemic alcohol or acetate is preferentially reacted, yielding enantiomerically enriched products and unreacted substrate. ufc.brscielo.br For instance, the lipase-catalyzed hydrolysis of a racemic acetate can produce a chiral alcohol with high enantiomeric excess. scielo.br This high degree of selectivity is a major advantage over non-biological methods. researchgate.net
Table 2: Research Findings on Lipase-Catalyzed Kinetic Resolution of Acetate Esters
| Lipase Source | Co-Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) |
| Aspergillus niger | n-butanol (20%) | 45 | 6 | 50 | >99% |
| Pseudomonas fluorescens | THF (20%) | 30 | 24 | ~50 | 96% (alcohol), 97% (acetate) |
This table presents representative data from studies on the kinetic resolution of acetate esters using lipases, demonstrating the high efficiency and selectivity of biocatalytic methods. ufc.brscielo.br The data is illustrative of the potential for applying these methods to this compound synthesis.
Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological or functional activity. georgiasouthern.edunih.gov By synthesizing a series of analogues or derivatives where specific parts of the molecule are systematically modified, researchers can identify the key structural features—or pharmacophores—responsible for its effects. georgiasouthern.edunih.gov
In the context of this compound, SAR studies can be performed by creating a library of related sabinyl esters. This involves replacing the acetate group with other acyl groups of varying chain lengths, branching, or functionality. For example, researchers have synthesized a series of trans-sabinol esters, including formate, butanoate, isobutanoate, and tiglate, to evaluate how these changes affect their biological profiles. nih.govresearchgate.net
A study on the essential oil of Achillea falcata identified several of these trans-sabinyl esters and proceeded to synthesize them for biological evaluation. nih.govresearchgate.net The investigation revealed that these structural modifications led to varying degrees of antinociceptive and acetylcholinesterase (AChE) inhibitory activities. nih.gov For instance, trans-sabinyl tiglate showed significant antinociceptive effects in a hot plate test, while other esters exhibited moderate AChE inhibition. nih.govresearchgate.net These findings demonstrate that even subtle changes to the ester moiety can modulate the biological activity, providing valuable insights for the potential development of new therapeutic agents. nih.gov
Table 3: Synthesized Analogues of this compound for SAR Studies
| Derivative Name | Acyl Group | Research Focus |
| trans-Sabinyl formate | Formate | Antinociceptive & AChE inhibitory activity |
| trans-Sabinyl acetate | Acetate | Antinociceptive & AChE inhibitory activity |
| trans-Sabinyl butanoate | Butanoate | Antinociceptive & AChE inhibitory activity |
| trans-Sabinyl isobutanoate | Isobutanoate | Antinociceptive & AChE inhibitory activity |
| trans-Sabinyl 2-methylbutanoate | 2-Methylbutanoate | Antinociceptive & AChE inhibitory activity |
| trans-Sabinyl 3-methylbutanoate | 3-Methylbutanoate | Antinociceptive & AChE inhibitory activity |
| trans-Sabinyl tiglate | Tiglate | Antinociceptive & AChE inhibitory activity |
This table lists various ester derivatives of trans-sabinol that have been synthesized to explore structure-activity relationships. nih.govresearchgate.net
Stereoselective and Enantioselective Synthesis Methods
The biological and sensory properties of chiral molecules are often highly dependent on their three-dimensional arrangement, or stereochemistry. This compound possesses multiple chiral centers, meaning it can exist in different stereoisomeric forms (enantiomers and diastereomers). The trans-isomer is a well-documented example. vulcanchem.comrsc.org Therefore, methods that can control the stereochemical outcome of a synthesis to produce a single, desired isomer are of great importance.
Stereoselective and enantioselective synthesis strategies aim to achieve this control. Such methods are crucial for producing compounds with consistent and predictable activities. nih.gov General approaches in stereoselective synthesis include:
Use of Chiral Precursors: Starting the synthesis from a readily available, enantiomerically pure natural product. For example, syntheses of other complex terpenes have utilized (−)-isopulegol as a chiral starting block to build more complex structures with defined stereochemistry. rsc.orgresearchgate.net
Chiral Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) that can direct a reaction to favor the formation of one stereoisomer over others.
Substrate-Controlled Reactions: Designing a synthesis where the existing stereocenters in the substrate molecule itself direct the stereochemistry of newly formed centers. researchgate.net
Enzymatic Resolutions: As discussed in section 4.2, enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. ufc.br
While specific, detailed reports on the total enantioselective synthesis of this compound are not prevalent in the provided sources, the principles are well-established in organic chemistry. For instance, stereoselective Wittig reactions have been used to create specific double bond geometries in the synthesis of other acetate-containing natural products. nih.gov Applying these established methodologies would be the logical approach to achieving a highly controlled, stereoselective synthesis of a specific this compound isomer.
Advanced Analytical Methodologies for Sabinyl Acetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating sabinyl acetate (B1210297) from the complex matrices of essential oils and other natural extracts. Gas chromatography, in particular, is extensively used due to the volatile nature of sabinyl acetate.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the identification and quantification of this compound in volatile samples like essential oils. vulcanchem.comcore.ac.uk This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
In GC-MS analysis, the sample is vaporized and separated into its individual components as it travels through a capillary column. The retention time, the time it takes for a compound to pass through the column, is a key identifier. For this compound, retention indices are often calculated to standardize results across different systems. These indices vary depending on the type of column used (polar or non-polar). For instance, trans-sabinyl acetate has shown retention indices between approximately 1265 and 1291 on non-polar columns and around 1650 on polar columns. vulcanchem.comnist.gov
Once separated, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint. The mass spectrum of this compound exhibits characteristic fragment ions that are used for its definitive identification. researchgate.net For example, a common fragmentation pattern involves the loss of the acetyl group.
GC-MS has been instrumental in identifying this compound in the essential oils of various plants, including Juniperus sabina, Artemisia absinthium, and Egletes viscosa. chemfaces.comresearchgate.netphytologia.org Studies have utilized GC-MS to determine the chemical composition of essential oils, where this compound is often a major constituent. chemfaces.comacademicjournals.orgx-mol.net The technique is also employed to analyze the volatile components of plant extracts obtained through different methods, such as hydrodistillation and microwave-assisted extraction. mdpi.com
Table 1: GC-MS Retention Data for trans-Sabinyl Acetate
| Column Type | Active Phase | Retention Index |
| Capillary | HP-1 | 1291 |
| Capillary | RTX-1 | 1278 |
| Capillary | OV-1 | 1265 |
| Capillary | RTX-Wax (polar) | 1650 |
| Capillary | HP-5MS | 1289 |
| Capillary | DB-5 | 1290 |
This table is interactive. You can sort and filter the data.
Gas Chromatography-Flame Ionization Detector (GC-FID)
For the quantitative analysis of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is frequently employed. mdpi.com While GC-MS is excellent for identification, GC-FID is often preferred for its high sensitivity and wide linear range in quantification.
In this setup, after the components are separated by the gas chromatograph, they are burned in a hydrogen-air flame. The combustion of organic compounds like this compound produces ions, generating a current that is proportional to the amount of the compound present. This allows for precise measurement of the concentration of this compound in a sample.
GC-FID is often used in conjunction with GC-MS. x-mol.netmdpi.com First, GC-MS is used to identify the components in a mixture, and then GC-FID is used for accurate quantification of the identified compounds, including this compound. mdpi.com This dual-technique approach ensures both correct identification and precise measurement of the compound's concentration in complex mixtures such as essential oils. researchgate.netmdpi.com
High-Resolution Mass Spectrometry
While standard GC-MS is widely used, High-Resolution Mass Spectrometry (HRMS) offers an even greater level of accuracy for the identification of this compound. HRMS can measure the mass of a molecule with very high precision, allowing for the determination of its elemental formula. This is particularly useful in distinguishing between compounds that may have the same nominal mass but different elemental compositions. The monoisotopic molecular weight of this compound is 194.13067982. vulcanchem.com HRMS can confirm this exact mass, providing a high degree of confidence in the identification of this compound, especially in complex samples where multiple compounds may have similar retention times and mass spectra.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the detailed molecular structure of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide information about their functional groups and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic molecules like this compound. vulcanchem.comd-nb.info Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete picture of the molecule's structure.
1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the different types of hydrogen and carbon atoms in the molecule and their chemical environments. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum reveal the number and connectivity of protons. The ¹³C NMR spectrum shows the number of different carbon environments.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. These experiments help to piece together the bicyclic framework and the position of the acetate group in the this compound molecule. The structure of this compound and its isomers has been confirmed through detailed 1D and 2D NMR analysis. chemfaces.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. vulcanchem.comrsc.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum shows the absorption of radiation at these frequencies, which correspond to particular functional groups.
For this compound, the most characteristic absorption band in its IR spectrum is the strong peak corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing in the region of 1735 cm⁻¹. researchgate.net Other key absorptions include those for C-O stretching and C-H stretching of the alkyl and vinyl groups within the molecule. IR spectroscopy, often used in conjunction with other techniques, provides rapid and straightforward confirmation of the presence of the ester functionality in this compound.
X-ray Crystallography for Absolute Configuration
X-ray crystallography stands as a definitive analytical method for the unequivocal determination of a molecule's absolute configuration. core.ac.uk This technique is particularly crucial for chiral molecules like this compound, providing three-dimensional structural information at the atomic level. The methodology is founded on the principle of anomalous diffraction (or resonant scattering), which occurs due to the interaction between X-ray photons and the electrons of the atoms within a crystal. mit.edu
For non-centrosymmetric crystals, this interaction causes a small but measurable difference in the intensity of Friedel pairs—reflections (hkl) and their inverses (-h-k-l). mit.edu The ability to accurately measure these intensity differences is the basis for determining the absolute structure. The Flack parameter is a critical value derived from the diffraction data during the refinement process; a value close to zero for a given enantiomer confirms that the absolute configuration has been correctly assigned. researchgate.net
Historically, the presence of heavier atoms (like sulfur or bromine) was considered necessary to produce a sufficiently strong anomalous scattering signal. mit.edu However, advancements in diffractometer technology, X-ray sources, and refinement methods now allow for the reliable determination of absolute configuration for molecules containing only light atoms such as oxygen, which is the case for this compound. mit.edu This capability is vital for the structural elucidation of natural products that often lack heavier atoms. mit.edu
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of this compound within complex mixtures like essential oils. numberanalytics.comijpsjournal.com These integrated systems offer superior sensitivity, resolution, and specificity compared to standalone methods. numberanalytics.com The most common and powerful hyphenated technique for volatile compounds such as this compound is Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net
The principle of GC-MS involves two key stages:
Separation : The gas chromatograph separates the individual components of a complex volatile mixture based on their boiling points and affinity for the column's stationary phase. ijpsjournal.com
Identification : As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.netijarnd.com
This combination allows for the robust qualitative and quantitative evaluation of chemicals in a mixture. researchgate.net GC-MS is a favored technique for analyzing the chemical composition of essential oils, enabling the precise identification and quantification of constituents like this compound even when they are present in trace amounts. researchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling
Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free, and rapid sample preparation technique used extensively for the profiling of volatile and semi-volatile compounds, including this compound. tandfonline.comresearchgate.net The method involves exposing a fused-silica fiber, coated with a specific polymeric stationary phase, to the headspace (the gas phase) above a solid or liquid sample in a sealed vial. tandfonline.com Volatile analytes from the sample partition into the headspace and are adsorbed by the fiber coating. Following this extraction period, the fiber is retracted and directly inserted into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for separation and analysis, typically by GC-MS. tandfonline.commdpi.com
HS-SPME is particularly effective for studying the volatile profiles of aromatic plants and beverages, as it minimizes thermal degradation of labile compounds and selectively extracts volatiles from complex matrices. tandfonline.com Research studies have successfully employed HS-SPME to identify this compound in various natural sources.
| Source Material | This compound Isomer Identified | Key Experimental Conditions | Associated Findings | Reference |
|---|---|---|---|---|
| Dried aerial parts of Achillea fragrantissima | trans-Sabinyl acetate | Fiber: Polydimethylsiloxane (PDMS), 100-μm. Exposure: 60°C for 30 min. | Identified as one of the major volatile components (8.31%) of the Egyptian plant. | tandfonline.com |
| Red wine distillates (e.g., from Pinot Noir, Cabernet Sauvignon) | (E)-Sabinyl acetate | Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Exposure: 60 min at 23°C. | Identified as a key chemical marker distinguishing the aroma profiles of specific grape cultivars. | agriculturejournals.cz |
In silico Methods (e.g., Molecular Docking, Cheminformatics)
In silico methods, which utilize computer simulations and computational models, are increasingly valuable in natural product research for predicting the biological activities and physicochemical properties of compounds like this compound. researchgate.netmdpi.com These approaches can screen vast virtual libraries of molecules, saving significant time and resources compared to traditional laboratory screening.
Cheminformatics involves the use of computational tools to analyze and screen large chemical databases. nih.gov In the context of this compound, cheminformatics could be used to search for natural analogs or to predict its absorption, distribution, metabolism, and excretion (ADME) properties based on its molecular structure. researchgate.net
Molecular Docking is a prominent in silico technique that simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-receptor complex. mdpi.com This binding affinity is expressed as a scoring function, often as a negative value in kilocalories per mole (kcal/mol), where a more negative value signifies a more stable interaction and stronger binding potential. mdpi.comphcog.com This allows researchers to hypothesize the mechanism of action for a compound by identifying its potential biological targets and ranking its binding efficacy against known active molecules.
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Interactions |
|---|---|---|---|
| This compound | Enzyme X (e.g., Acetylcholinesterase) | -6.8 | Hydrogen bonds, hydrophobic interactions |
| Reference Inhibitor | Enzyme X (e.g., Acetylcholinesterase) | -8.2 | Hydrogen bonds, pi-alkyl interactions |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| trans-Sabinyl acetate |
Mechanistic Investigations of Biological Activities of Sabinyl Acetate Non Clinical Focus
Antimicrobial and Antifungal Mechanisms
Sabinyl acetate (B1210297) has demonstrated notable antimicrobial activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. vulcanchem.com The proposed mechanisms often involve the disruption of cellular integrity and key pathogenic processes. Its lipophilic nature is believed to facilitate interaction with microbial cell membranes. researchgate.netcore.ac.uk
Effects on Bacterial Strains (e.g., B. subtilis, S. aureus, E. coli, P. aeruginosa)
Sabinyl acetate exhibits a range of inhibitory effects against several common bacterial strains. Research on essential oils where this compound is a major component has provided insights into its antibacterial action. For instance, essential oils from Salvia sericeo-tomentosa, containing up to 80.1% this compound, have shown significant activity against Staphylococcus aureus and Bacillus subtilis. acgpubs.orgresearchgate.net The activity against Gram-negative bacteria like Escherichia coli is also notable, although some studies report modest effects against Pseudomonas aeruginosa. vulcanchem.comresearchgate.net
The primary mechanism is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and loss of essential ions and macromolecules. core.ac.uk This disruption can compromise cellular respiration and other vital metabolic processes.
Table 1: Antibacterial Activity of this compound and Associated Essential Oils
| Bacterial Strain | Type | Observation | Finding | Citation |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Inhibition Zone | 15 mm | vulcanchem.com |
| Staphylococcus aureus | Gram-positive | Minimum Inhibitory Concentration (MIC) | 0.3 mg/mL* | researchgate.net |
| Bacillus subtilis | Gram-positive | Minimum Inhibitory Concentration (MIC) | 0.3 mg/mL* | researchgate.net |
| Escherichia coli | Gram-negative | Inhibition Zone | 12 mm | vulcanchem.com |
| Escherichia coli | Gram-negative | Minimum Inhibitory Concentration (MIC) | Significant activity observed* | researchgate.net |
| Pseudomonas aeruginosa | Gram-negative | Minimum Inhibitory Concentration (MIC) | Modest activity observed* | researchgate.net |
Result from an essential oil with this compound as a primary component (79.9-80.1%).
Effects on Fungal and Yeast Species (e.g., Candida albicans, Candida krusei)
The antifungal properties of this compound are significant, particularly against opportunistic yeast species from the Candida genus. Studies have confirmed its inhibitory action against Candida albicans and the often drug-resistant Candida krusei. vulcanchem.commdpi.combalkandentaljournal.com The mechanism of action is believed to be similar to its antibacterial effects, focusing on compromising the fungal cell structure.
Essential oils containing terpenes and their derivatives, like this compound, can penetrate the fungal cell wall and cytoplasmic membrane. core.ac.uk This leads to increased permeability and the disruption of the mitochondrial membrane, affecting electron transport and ultimately causing cellular damage. core.ac.uk
Table 2: Antifungal Activity of this compound
| Fungal/Yeast Species | Observation | Finding | Citation |
|---|---|---|---|
| Candida albicans | Inhibition Zone | 14 mm | vulcanchem.com |
| Candida albicans | Susceptibility | Reported antifungal activity | mdpi.com |
| Candida krusei | Susceptibility | Reported antifungal activity | mdpi.combalkandentaljournal.com |
Inhibition of Pathogen Growth and Virulence Factors
Beyond direct growth inhibition, a key aspect of this compound's antimicrobial mechanism is its ability to interfere with virulence factors, which are crucial for pathogen survival and infectivity. This anti-virulence approach targets processes like biofilm formation and the secretion of enzymes and toxins, potentially reducing the likelihood of resistance development. nih.govresearchgate.net
This compound has been shown to disrupt microbial cell adhesion and inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antibiotics. vulcanchem.com In pathogens like S. aureus and P. aeruginosa, essential oils containing this compound have been observed to inhibit the expression of soluble virulence factors, including DNase, hemolysins, and siderophores. nih.gov This suggests that this compound can attenuate the pathogenicity of microbes without necessarily killing them, representing a modern strategy in antimicrobial research. nih.gov
Antioxidant Mechanisms
This compound has demonstrated antioxidant potential in various in vitro assays. vulcanchem.comchemfaces.com This activity is attributed to its ability to neutralize free radicals and modulate cellular pathways involved in oxidative stress.
Free Radical Scavenging Activity (e.g., DPPH assay)
A common method to evaluate antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Essential oils rich in this compound have consistently shown an ability to scavenge DPPH radicals. uliege.beresearchgate.netajol.info This activity indicates that the compound can donate a hydrogen atom or an electron to neutralize the free radical, thereby terminating the oxidative chain reaction.
The antioxidant capacity is often compared to standard antioxidants like butylated hydroxytoluene (BHT). While some studies show that the essential oils are less potent than pure synthetic antioxidants, their activity is still considered significant. chemfaces.comajol.info
Table 3: DPPH Radical Scavenging Activity of this compound-Containing Essential Oils | Plant Source | this compound Content | Antioxidant Activity (IC50) | Comparison | Citation | | :--- | :--- | :--- | :--- | :--- | | Achillea wilhelmsii (Flower) | 6.56% | 232.34 ppm | Weaker than BHT (45.59 ppm) | chemfaces.com | | Artemisia herba-alba | 9.13% | 50.00 µg/ml | Weaker than BHT (37.80 µg/ml) | ajol.info | | Artemisia herba-alba | Not specified | Interesting antioxidant activity noted | researchgate.net |
IC50: The concentration of the substance that causes 50% inhibition of the DPPH radical.
Modulation of Oxidative Stress Pathways
In addition to direct radical scavenging, this compound is implicated in the modulation of cellular oxidative stress pathways. Research has shown that extracts rich in this compound can significantly lower the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative damage. vulcanchem.com
Furthermore, related studies on essential oil components suggest a mechanism involving the modulation of inducible nitric oxide synthase (iNOS) levels, an enzyme that can contribute to oxidative stress when overexpressed. frontiersin.org There is also evidence that certain natural compounds can reduce reactive oxygen species (ROS) levels and selectively regulate the expression of antioxidant genes, such as superoxide (B77818) dismutase (sod), which are critical components of the cell's endogenous antioxidant defense system. researchgate.net This indicates that this compound may help protect cells from oxidative damage by influencing these complex regulatory networks.
Interaction with Reactive Oxygen Species (ROS)
The interaction of this compound with reactive oxygen species (ROS) is understood primarily through the broader context of how volatile isoprenoids, the chemical class to which it belongs, mitigate oxidative stress. Environmental and biotic stressors can lead to the overproduction of ROS in organisms, causing oxidative damage to vital biomolecules like DNA, proteins, and lipids. researchgate.neticm.edu.pl Volatile terpenes, including this compound, are thought to confer protection through several proposed mechanisms.
Firstly, the lipophilic nature of these compounds may allow them to stabilize cellular membranes, thereby minimizing lipid peroxidation, a key consequence of oxidative damage. Secondly, these volatile isoprenoids can directly interact with ROS. This interaction can lead to the formation of reactive electrophilic species which, in turn, may act as signaling molecules to induce the organism's own antioxidant defense systems. A third proposed mechanism is the direct scavenging of ROS, which prevents their accumulation and the subsequent oxidative damage. cabidigitallibrary.org The emission of monoterpenes and sesquiterpenes by plants, for instance, is a known strategy to reduce ROS-induced damage. cnr.it While these mechanisms are established for the general class of volatile isoprenoids, specific studies detailing the direct quenching rates or the precise nature of the interaction between this compound and specific ROS are not yet extensively documented. However, some reports do note the antioxidant capacity of essential oils containing this compound. researchgate.net
Antifeedant and Insecticidal Mechanisms (against certain insect species)
This compound is a component of essential oils that exhibit significant antifeedant and insecticidal properties against various insect species. The mechanisms underlying these effects are primarily neurotoxic. scielo.org.coscielo.org.conih.govmdpi.com
The insecticidal action of essential oil constituents often involves interference with key neurotransmitter systems in insects. Two primary targets have been identified: the octopaminergic system and the GABA (gamma-aminobutyric acid)-gated chloride channels. scielo.org.conih.gov Octopamine is a crucial neuromodulator in insects, regulating vital functions such as heart rate, movement, and behavior; disruption of octaminergic signaling can lead to a collapse of the insect's nervous system. nih.gov Similarly, the GABA receptor is a major inhibitory neurotransmitter receptor in insects. Compounds that interfere with GABA-gated chloride channels can lead to hyperexcitation, convulsions, and death.
Another significant neurotoxic mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) at synaptic clefts. scielo.org.coscielo.org.comdpi.com Inhibition of AChE leads to an accumulation of acetylcholine, causing persistent stimulation of cholinergic receptors, which results in paralysis and eventual death of the insect. While this compound is present in essential oils known to act via these neurotoxic pathways, the specific affinity and binding characteristics of this compound itself to these insect neuronal receptors are areas requiring more direct investigation.
The repellent activity observed with essential oils containing this compound is considered a physiological defense mechanism against plant-derived toxins. ej-chem.org
Enzyme Inhibition Mechanisms
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
The inhibition of acetylcholinesterase (AChE) is a key mechanism underlying the neurotoxic effects of many essential oils. scielo.org.comdpi.com this compound has been identified as a constituent in essential oils that demonstrate AChE inhibitory activity. dntb.gov.ua The fundamental mechanism of AChE inhibitors is to prevent the enzyme from hydrolyzing acetylcholine, thereby increasing the concentration and duration of this neurotransmitter in the synapse. sci-hub.senih.gov
Enzyme kinetic studies reveal different types of inhibition, including competitive, non-competitive, and mixed inhibition, which describe how the inhibitor interacts with the enzyme and its substrate. nih.govugm.ac.id For example, a competitive inhibitor typically binds to the active site of the enzyme, directly competing with the substrate. A non-competitive inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency. sci-hub.se While the AChE inhibitory potential of essential oils containing this compound is established, specific kinetic studies to determine the precise type of inhibition (e.g., competitive, non-competitive) and the binding affinity (Ki value) of pure this compound for acetylcholinesterase have not been extensively reported.
Table 1: Acetylcholinesterase Inhibitory Activity of an Essential Oil Containing this compound
| Plant Source | Major Constituents | Target Enzyme | Observed Inhibition |
| Artemisia abrotanum | 1,8-cineole, artemisia ketone, cis-sabinyl acetate, etc. | Acetylcholinesterase (AChE) | Showed notable inhibitory activity |
Data derived from studies on essential oil extracts.
Urease Inhibition
Urease is a metalloenzyme containing two nickel ions in its active site, which are crucial for its catalytic activity of hydrolyzing urea. nih.govnih.govebi.ac.uk The mechanism of urease inhibitors often involves interaction with these nickel ions. nih.govresearchgate.net Inhibitors can act as chelating agents, binding to the nickel ions and thus blocking the active site. The binding can be facilitated by functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur. researchgate.net
While essential oils from various plants have been screened for urease inhibitory activity, direct studies on the specific mechanism of this compound are limited. researchgate.net For instance, the essential oil of Artemisia absinthium, which can contain this compound, has been shown to inhibit the urease enzyme. researchgate.net However, the contribution of individual components like this compound to this inhibition is not yet fully elucidated. The general proposed mechanism would involve this compound's oxygen atoms potentially interacting with the nickel center of the enzyme, but this requires confirmation through specific binding and kinetic studies.
Table 2: Urease Inhibitory Activity of an Essential Oil Containing this compound
| Plant Source | Target Enzyme | Inhibition Percentage |
| Artemisia absinthium | Urease | 86.7% |
Data derived from a study on the essential oil. researchgate.net
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down large polysaccharides like starch into smaller sugars. nih.govresearchgate.net Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. The mechanism of α-amylase inhibitors involves binding to the enzyme, thereby preventing or slowing down its digestion of starch. researchgate.net This inhibition can be of different types, such as competitive, non-competitive, or uncompetitive, which can be determined through enzyme kinetic studies. spkx.net.cn
Essential oils from plants such as savin juniper (Juniperus sabina), which is known to be dominated by sabinene (B1680474) and trans-sabinyl acetate, have been investigated for their α-amylase inhibitory potential. nih.gov Similarly, essential oils from Artemisia absinthium have demonstrated α-amylase inhibition. researchgate.net While these oils show activity, the specific role and mechanistic details of this compound in this inhibition are not well defined. It is plausible that, like other inhibitors, it could interfere with the enzyme's active site or an allosteric site, but further research on the pure compound is needed.
Table 3: Alpha-Amylase Inhibitory Activity of an Essential Oil Containing this compound
| Plant Source | Target Enzyme | Inhibition Percentage |
| Artemisia absinthium | α-Amylase | 81.8% |
Data derived from a study on the essential oil. researchgate.net
Interaction with NADPH Oxidase
NADPH oxidase is a membrane-bound enzyme complex that plays a crucial role in producing reactive oxygen species (ROS). nih.gov Inhibition of NADPH oxidase is a mechanism to counteract excessive ROS production and associated oxidative stress. Molecular docking studies have been employed to investigate the interaction of natural compounds with this enzyme complex. ej-chem.orgresearchgate.netmdpi.com These computational studies predict the binding affinity and potential binding sites of ligands on the enzyme's subunits.
Table 4: Predicted Binding Affinity of Compounds from an Artemisia Essential Oil with NADPH Oxidase
| Compound Class | Enzyme Target | Method | Finding |
| Terpenoids | NADPH Oxidase | Molecular Docking | Various phytoconstituents showed strong binding affinities. |
Finding based on a study of Artemisia absinthium essential oil, which may contain this compound. researchgate.net
Cellular and Molecular Mechanisms of Anti-proliferative Effects (e.g., Cancer Cell Lines)
This compound has demonstrated notable anti-proliferative effects in various cancer cell lines. The primary mechanisms underlying this activity involve the induction of programmed cell death (apoptosis) and the direct inhibition of cell growth.
Apoptosis is a critical process for removing damaged or cancerous cells. Research indicates that this compound can trigger this process in cancer cells through various molecular pathways. Extracts of Artemisia species, which are rich in this compound, have been shown to induce apoptosis in human leukemia cell lines, such as K562 and HL-60. waocp.orgresearchgate.net
Key mechanistic findings include:
DNA Fragmentation and Sub-G1 Phase Arrest: Treatment with extracts containing this compound leads to an increase in DNA fragmentation and a higher population of cells in the sub-G1 phase of the cell cycle, both of which are hallmarks of apoptosis. waocp.orgresearchgate.net
Mitochondrial Pathway Activation: The compound can decrease the mitochondrial membrane potential. researchgate.net This is a crucial step in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria.
Caspase Activation: this compound and related extracts have been observed to elevate the proteolytic activities of caspase-3, caspase-8, and caspase-9. researchgate.net Caspases are a family of proteases that execute the process of apoptosis.
Regulation of Apoptotic Proteins: An increase in the expression of the pro-apoptotic protein Bax has been noted following treatment with these extracts. waocp.orgresearchgate.net Concurrently, the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, is another indicator of apoptosis that has been observed. researchgate.net
These findings suggest that this compound contributes to the induction of apoptosis in cancer cells by engaging multiple components of the apoptotic machinery.
In addition to inducing apoptosis, this compound can directly inhibit the proliferation of cancer cells. Studies on essential oils containing this compound have demonstrated significant cytotoxic effects against various cancer cell lines. waocp.orgbrieflands.com For instance, essential oils from Artemisia absinthium, with high concentrations of trans-sabinyl acetate, have shown toxicity against brine shrimp, a common model for cytotoxicity screening. waocp.org
The anti-proliferative activity is often dose-dependent, with higher concentrations of extracts containing this compound leading to greater inhibition of cell growth. researchgate.net The cytotoxic effects appear to be selective, with some studies indicating less harm to normal cells compared to cancer cells. researchgate.netmdpi.com This suggests a potential therapeutic window for its anti-cancer effects. The growth inhibitory activity of extracts from Artemisia ciniformis has been linked to the induction of apoptosis, highlighting the interconnectedness of these two anti-proliferative mechanisms. waocp.org
Table 1: Summary of Anti-proliferative Mechanisms of this compound
| Mechanism | Observation | Cell Lines/Models |
|---|---|---|
| Induction of Apoptosis | Increased DNA fragmentation and sub-G1 population | K562, HL-60, Hep G2 waocp.orgresearchgate.netresearchgate.net |
| Decreased mitochondrial membrane potential | Hep G2 researchgate.net | |
| Activation of caspase-3, -8, and -9 | Hep G2 researchgate.net | |
| Increased expression of Bax protein | HL-60, K562 waocp.orgresearchgate.net | |
| Cleavage of PARP | HL-60 researchgate.net | |
| Inhibition of Cell Growth | Dose-dependent cytotoxicity | K562, HL-60 researchgate.net |
| Selective toxicity towards cancer cells | HEK-293 (nontumor) vs. HT-29, PC-3, MCF-7 mdpi.com | |
| Inhibition of cell proliferation | AGS cells researchgate.net |
Induction of Apoptosis
Mechanisms of Antinociceptive and Analgesic Activity (Animal Models and In silico)
This compound has been investigated for its potential to alleviate pain, with studies in animal models and computational analyses pointing towards its interaction with the nervous system and its ability to modulate inflammation-related pain.
The antinociceptive effects of this compound are associated with both central and peripheral mechanisms. tandfonline.comtandfonline.com Animal studies using models such as the hot-plate test and the acetic acid-induced writhing test have demonstrated the analgesic potential of essential oils containing this compound. tandfonline.comtandfonline.com
Central and Peripheral Action: The effectiveness of this compound-containing preparations in both the hot-plate test (evaluating central antinociceptive activity) and the writhing test (a model for visceral and inflammatory pain) suggests a dual mechanism of action, impacting both the central nervous system and peripheral pain pathways. tandfonline.comtandfonline.com
Interaction with Opioid and Dopaminergic Systems: Some studies on related compounds and essential oils suggest that the analgesic effects may involve interactions with the opioid and dopaminergic systems. For instance, the analgesic effect of neuropeptide S (NPS) has been linked to dopamine (B1211576) neuronal transmission through the D2 receptor pathway. mdpi.com While direct evidence for this compound is still emerging, the broader context of natural compounds suggests these as potential pathways.
GABAergic System Modulation: Thujone, another monoterpene often found alongside this compound, is known to inhibit gamma-aminobutyric acid type A (GABAA) receptors. mdpi.com While this action is linked to toxicity at high doses, it highlights the potential for monoterpenes to interact with key neurotransmitter systems involved in pain and sedation. Furthermore, β-elemene has been shown to relieve neuropathic pain by enhancing inhibitory signaling mediated by GABA receptors. researchgate.net
In silico Docking Studies: Molecular docking studies have been employed to predict the binding of various essential oil components to pain-related receptors. For example, studies have investigated the interaction of compounds with opioid and serotonin (B10506) receptors, providing a theoretical basis for their observed analgesic effects. frontiersin.org
Inflammatory pain is a significant component of many painful conditions. This compound appears to exert part of its analgesic effect by modulating the inflammatory response.
Inhibition of Inflammatory Mediators: The acetic acid-induced writhing test is a classic model for pain associated with inflammation. tandfonline.comtandfonline.com The ability of this compound-containing essential oils to reduce writhing suggests an inhibition of the release or action of inflammatory mediators that cause pain. tandfonline.comtandfonline.com
Reduction of Nociceptive Behavior: In the formalin test, which has an early neurogenic phase and a later inflammatory phase, pretreatment with a thioamide derivative demonstrated a significant reduction in licking and biting of the affected paw during both phases, indicating a modulation of pain mediators. nih.gov
Cytokine Modulation: Pretreatment with the same thioamide derivative led to a decrease in plasma levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov This points to a systemic anti-inflammatory effect that contributes to pain relief.
Prostaglandin (B15479496) and Serotonin Pathways: The study also showed a correction in the plasma levels of prostaglandins (B1171923) and maintenance of normal serotonin release, suggesting an influence on these key pathways involved in inflammation and pain signaling. nih.gov
Table 2: Summary of Antinociceptive and Analgesic Mechanisms of this compound
| Mechanism | Observation/Model | Key Findings |
|---|---|---|
| Neural Interaction | Hot-plate test (mice) | Suggests central antinociceptive activity. tandfonline.comtandfonline.com |
| Acetic acid-induced writhing test (mice) | Indicates peripheral and visceral analgesic effects. tandfonline.comtandfonline.com | |
| In silico docking | Predicts binding to opioid and serotonin receptors. frontiersin.org | |
| GABAA Receptor Interaction (related compounds) | Thujone inhibits GABAA receptors. mdpi.com | |
| Inflammatory Pain Modulation | Formalin test (rats) | Reduction of nociceptive behavior in both early and late phases. nih.gov |
| Cytokine analysis (rats) | Decreased plasma levels of IL-1β and TNF-α. nih.gov | |
| Prostaglandin and Serotonin levels (rats) | Modulation of prostaglandin and serotonin pathways. nih.gov |
Interaction with Neural Receptors and Pathways
Anti-Inflammatory Modulatory Pathways (Non-Clinical Context)
The anti-inflammatory properties of this compound are a cornerstone of its biological activity, with research pointing to its ability to modulate key signaling pathways and the production of inflammatory molecules.
Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses. vulcanchem.com
Modulation of NF-κB Pathway: The NF-κB (nuclear factor-kappa B) signaling pathway is a central regulator of inflammation. Some essential oils and their components have been shown to affect the activity of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-8. nih.gov
Influence on Cyclooxygenase (COX) Enzymes: Certain compounds found in plants containing this compound are capable of inhibiting the activity or expression of COX-2 enzymes, which are crucial for the synthesis of prostaglandins during inflammation. google.com
Cytokine Regulation: Essential oils containing this compound can suppress the secretion of inflammatory mediators such as TNF-α and IL-1β, while increasing the production of anti-inflammatory mediators like IL-10. nih.gov
Toll-Like Receptor (TLR) Signaling: The anti-inflammatory effects of some natural compounds are related to the suppression of TLR signaling pathways, such as the TLR4 pathway, which is involved in initiating the innate immune response. researchgate.net
These mechanistic insights, derived from non-clinical studies, provide a scientific basis for the observed anti-proliferative, antinociceptive, and anti-inflammatory effects of this compound.
Effects on Reproductive Biology in Animal Models (e.g., Anti-implantation studies in mice)
Research into the biological activities of this compound has explored its effects on the reproductive systems of animal models, with a particular focus on its potential to interfere with pregnancy at the implantation stage. Studies in mice have been central to understanding the compound's role as an anti-implantation agent, which is believed to be the primary mechanism behind the abortifacient properties of essential oils rich in this substance, such as savin oil from Juniperus sabina. basicmedicalkey.combrieflands.commdpi.com
Investigations have demonstrated that this compound can prevent the implantation of the embryo in the uterus. tmrjournals.comtmrjournals.com This effect is time-dependent, occurring when the compound is administered during the specific window of gestation when implantation is expected to happen. basicmedicalkey.comchemfaces.com
A pivotal study administered the essential oil of Juniperus sabina, which contains approximately 50% this compound, to mice during two distinct periods of pregnancy: the implantation period (days 0–4) and the period of organogenesis (days 8–11). basicmedicalkey.comchemfaces.com When administered during the implantation phase, the oil prevented pregnancy in a portion of the mice. chemfaces.com To isolate the effect of its main component, pure this compound was subsequently administered under a similar protocol during the implantation period, and it produced the same anti-fertility outcome. basicmedicalkey.comchemfaces.com
Conversely, when the essential oil was given to mice during the organogenesis phase (days 8–11), it did not impair fertility or terminate the pregnancy. basicmedicalkey.comchemfaces.com This finding strongly indicates that the abortifacient action of this compound is not due to a disruption of fetal development after implantation but is specifically a result of inhibiting the implantation process itself. basicmedicalkey.comchemfaces.com The anti-implantation effect was observed in a dose-dependent manner. mdpi.com
The following table summarizes the key findings from anti-implantation studies in mice.
| Substance Administered | Administration Period (Days of Gestation) | Observed Effect on Implantation | Source |
| Juniperus sabina Essential Oil (50% this compound) | Days 0–4 | Pregnancy prevented in a portion of treated mice. | chemfaces.com |
| This compound | Days 0–4 | Exhibited an anti-implantation effect, preventing pregnancy. | basicmedicalkey.comchemfaces.com |
| Juniperus sabina Essential Oil (50% this compound) | Days 8–11 | No impairment of fertility; did not inhibit pregnancy. | basicmedicalkey.comchemfaces.com |
These non-clinical studies in animal models provide a mechanistic basis for the traditional classification of plants containing high concentrations of this compound as having abortifacient properties, linking this activity directly to the compound's ability to prevent embryonic implantation. brieflands.com
Ecological and Environmental Roles of Sabinyl Acetate
Plant Defense Mechanisms
Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and pathogens, and sabinyl acetate (B1210297) is a key component of this defense system in many species. csic.esconicet.gov.ar Volatile compounds like sabinyl acetate can act as toxins or repellents to a wide range of herbivores. csic.es When plant tissues are damaged, for instance by a chewing insect, the volatile oils containing this compound are released, flowing over the wound and providing a direct chemical barrier against further attack and infection by pathogens. uodiyala.edu.iq
The concentration of this compound can vary significantly among different plant populations and even within individual plants, often in response to herbivore pressure. csic.es This variation suggests a dynamic and inducible defense mechanism. conicet.gov.ar For example, studies on Juniperus sabina have highlighted the importance of this compound in its essential oil, which possesses notable biological activities that contribute to the plant's defense. chemfaces.comnih.gov The presence of such compounds is a clear evolutionary adaptation for survival in environments with high herbivore pressure.
Table 1: Presence of this compound in Plant Essential Oils and its Defensive Role
| Plant Species | Major Components of Essential Oil | Defensive Role of this compound |
| Juniperus sabina | This compound (up to 50%), Sabinene (B1680474) | Implantation inhibiting effect, contributing to abortifacient properties which can deter herbivores. chemfaces.comnih.gov |
| Salvia officinalis (Sage) | α-thujone, Camphor (B46023), 1,8-cineole, this compound (trace amounts) | Contributes to the overall antimicrobial and insect repellent properties of the essential oil. nih.govju.edu.jomdpi.com |
| Artemisia herba-alba | Camphor, α- and β-thujone, 1,8-cineole, trans-Sabinyl acetate | Part of a complex mixture of monoterpenes that provides defense against insects and microbes. mdpi.comresearchgate.net |
| Baccharis salicifolia | This compound, Myrtenyl acetate, δ-Elemene | Contributes to the plant's defense against insect herbivory. csic.es |
Allelopathic Interactions
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. mdpi.com this compound, as a component of essential oils, participates in these chemical interactions. The release of volatile compounds from the leaves or roots of a plant can create a chemical environment in the soil and air that is unfavorable for the germination and growth of competing plant species. mdpi.comresearchgate.net
Research has shown that essential oils containing this compound can have significant phytotoxic effects. For instance, the essential oil of Salvia officinalis, which contains trace amounts of this compound, has demonstrated allelopathic properties. nih.govsemanticscholar.org These effects are often dose-dependent, with higher concentrations leading to greater inhibition of seed germination and seedling growth of other plants. mdpi.com This chemical competition allows the producing plant to secure more resources such as water, sunlight, and nutrients, thereby enhancing its survival and reproductive success. The allelopathic potential of essential oils is often due to the synergistic effects of their various components, including this compound. allelopathyjournal.com
Role in Plant-Insect Interactions
The interaction between plants and insects is a complex and co-evolutionary "arms race". frontiersin.org this compound plays a dual role in these interactions, acting as both a repellent and, in some cases, an attractant. csic.esgoogle.com As a repellent, its bitter taste and potential toxicity deter many generalist herbivores from feeding. csic.esoaji.net The compound is a known component of insect repellent compositions. google.comuni-duesseldorf.degoogle.com
Conversely, some specialist insects have evolved to tolerate or even utilize these compounds. They may use this compound as a cue to locate their host plants for feeding or oviposition. Furthermore, the emission of this compound and other volatile organic compounds following herbivore damage can attract natural enemies of the herbivores, such as parasitoids and predators. csic.es This indirect defense mechanism helps to reduce herbivore pressure on the plant. The specific response of an insect to this compound depends on the insect species and its degree of specialization.
Table 2: Documented Plant-Insect Interactions Involving this compound
| Plant Species | Interacting Insect | Role of this compound |
| Juniperus sabina | Tribolium confusum (Confused flour beetle) | The essential oil, containing this compound, shows repellent activity against this stored product pest. researchgate.net |
| Artemisia maritima | Callosobruchus chinensis & Callosobruchus maculatus (Pulse beetles) | The essential oil, which includes this compound, demonstrates repellent and ovipositional deterrent activities. nih.gov |
| General | Various flying and crawling insects | Listed as a component in insecticidal and insect repellent compositions. google.comgoogle.com |
| General | Mosquitoes | Included in lists of essential oil components with potential repellent activity against mosquitoes. uni-duesseldorf.de |
Structure Activity Relationship Sar Studies of Sabinyl Acetate and Its Derivatives
Influence of Functional Groups on Biological Activity
The biological profile of sabinyl acetate (B1210297) is significantly influenced by its constituent functional groups, primarily the acetate ester group. The reactivity and properties of essential oil components are largely dependent on the nature and orientation of their functional groups. nih.gov Studies comparing sabinyl acetate to its parent alcohol, sabinol, and other sabinyl esters have revealed the critical role of the ester moiety in modulating activities such as acetylcholinesterase (AChE) inhibition and antimicrobial effects.
Research on the essential oil of Achillea falcata has provided detailed insights into the SAR of trans-sabinol and its various ester derivatives. researchgate.net The study evaluated the AChE inhibitory activity of these compounds, showing clear differences based on the ester group. While trans-sabinol itself showed some activity, its esters, including the acetate, demonstrated varied levels of inhibition. This suggests that the ester functional group is a key determinant of the molecule's ability to interact with the active site of the acetylcholinesterase enzyme. researchgate.net The structural similarities between sabinyl esters and known AChE inhibitors like rivastigmine (B141) further support the importance of the ester linkage for this specific biological action. researchgate.net
In terms of antimicrobial properties, the functional groups are again a deciding factor. While some studies have noted the antimicrobial potential of essential oils containing this compound, others indicate that its activity may be moderate compared to other related compounds. mdpi.comvulcanchem.com For instance, research on Psidium guajava essential oil suggested that while esters like bornyl acetate and geranyl acetate are responsible for significant antibacterial effects, this compound exhibits low to moderate antimicrobial activity. bibliotekanauki.pl This highlights that while the sabinane skeleton is the core structure, the specific ester group attached at the C3 position fine-tunes the potency and spectrum of biological activity. The antioxidant activity of this compound has also been reported, which is linked to its capacity to scavenge free radicals. vulcanchem.comchemfaces.com
Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of trans-Sabinol and its Esters
| Compound | % of AChE Inhibition | Binding Energy (kcal/mol) |
| trans-Sabinol | 25.3 | -6.5 |
| trans-Sabinyl formate | 2.6 | -6.6 |
| trans-Sabinyl acetate | 3.5 | -6.8 |
| trans-Sabinyl tiglate | 14.7 | -7.5 |
| trans-Sabinyl senecioate | 39.5 | -7.5 |
| Data sourced from a study on constituents of Achillea falcata. researchgate.net |
Stereochemical Considerations and Their Impact on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity of chiral compounds like this compound. cymitquimica.com The molecule possesses distinct stereoisomers, with the cis and trans forms being the most common. The spatial orientation of the acetate group relative to the bicyclic ring system can dramatically affect how the molecule binds to its biological targets, such as enzyme active sites or cell surface receptors.
Research has often focused on trans-sabinyl acetate, which is a major component in the essential oils of several plants, including Artemisia absinthium and Achillea falcata. researchgate.netmdpi.com Studies on the antinociceptive and acetylcholinesterase inhibitory activities of A. falcata oil specifically investigated the effects of trans-sabinol and its esters, including trans-sabinyl acetate. researchgate.net The findings imply that the trans configuration is conducive to these biological effects. The specific stereochemistry, denoted as (1S,3R,5S) for one of the isomers, creates a unique three-dimensional shape that dictates its interaction with other chiral molecules, a factor known to be crucial for biological activity. cymitquimica.com
While direct comparative studies detailing the differential effects of cis-sabinyl acetate versus trans-sabinyl acetate are not extensively documented in the reviewed literature, the consistent focus on the biological activities of the trans isomer in prominent studies suggests its particular relevance and efficacy. researchgate.netrsc.org The rigid structure of the bicyclo[3.1.0]hexane skeleton means that the orientation of the substituent acetate group in the cis or trans position would lead to a significantly different molecular topology, thereby influencing its fit and binding affinity with biological macromolecules.
Rational Design of this compound Analogues with Enhanced Specificity
Rational design is a modern approach in drug discovery that uses the understanding of a biological target's structure and a ligand's SAR to design more potent and selective inhibitors. nih.gov For this compound, this process involves leveraging computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) to create novel analogues with improved therapeutic properties. frontiersin.org
Molecular docking studies have been employed to understand the interaction between trans-sabinyl acetate and the enzyme acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. frontiersin.orgresearchgate.net These computational analyses have elucidated the specific binding mode of trans-sabinyl acetate within the AChE active site, identifying key amino acid residues involved in the interaction, such as Ser200, Glu327, His440, Phe330, and Trp84. frontiersin.orgresearchgate.net This detailed molecular understanding provides a blueprint for the rational design of new analogues.
By modifying the this compound structure based on these docking insights, it is theoretically possible to enhance binding affinity and specificity. For example, analogues could be designed by:
Modifying the acyl group: Replacing the acetate group with other functional groups could lead to stronger interactions (e.g., hydrogen bonding, hydrophobic interactions) with the amino acid residues in the target's binding pocket. The varying AChE inhibition by different natural sabinyl esters supports this strategy. researchgate.net
This computational-led approach, which falls under the umbrella of virtual screening and rational drug planning, is a fast and cost-effective method for identifying promising lead compounds for further experimental evaluation. frontiersin.org While the synthesis of such rationally designed this compound analogues is a subsequent step, the foundational in silico work provides a clear and strategic path toward developing derivatives with enhanced biological specificity. frontiersin.orgtandfonline.com
Future Research Directions and Unexplored Avenues
Elucidation of Remaining Biosynthetic Enzyme Pathways
The biosynthesis of sabinyl acetate (B1210297) involves a multi-step enzymatic process starting from the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP). While parts of this pathway have been characterized, critical enzymatic steps remain to be fully elucidated.
The known pathway begins with the cyclization of GPP by sabinene (B1680474) synthase to form the bicyclic monoterpene sabinene nih.gov. This is followed by a hydroxylation step, where sabinene is converted to sabinol (also known as trans-sabinol or sabinene hydrate) uni-halle.devulcanchem.com. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically a sabinene hydroxylase nih.govrsc.org. For example, CYP750B1 from Thuja plicata has been identified as a sabinene hydroxylase nih.govrsc.org.
The final and least understood step is the acetylation of sabinol to form sabinyl acetate. This reaction is presumed to be catalyzed by an acetyl-CoA:sabinol O-acetyltransferase (SAAT) , which would utilize acetyl-coenzyme A (acetyl-CoA) as the acetyl donor nih.govnih.govscience.gov. However, the specific gene encoding this enzyme in this compound-producing plants has not yet been identified and characterized. The identification of this terminal O-acetyltransferase is a crucial gap in our understanding of the complete biosynthetic pathway researchgate.netresearchgate.net. Future research should focus on the isolation and functional characterization of this putative acetyltransferase, which would complete the molecular map of this compound biosynthesis.
| Biosynthetic Step | Precursor | Product | Enzyme Class | Known/Putative Enzyme(s) |
| Cyclization | Geranyl diphosphate | Sabinene | Terpene Synthase | Sabinene synthase nih.gov |
| Hydroxylation | Sabinene | Sabinol | Cytochrome P450 Hydroxylase | Sabinene hydroxylase (e.g., CYP750B1) nih.govrsc.org |
| Acetylation | Sabinol, Acetyl-CoA | This compound | Acyltransferase | Putative Acetyl-CoA:sabinol O-acetyltransferase researchgate.net |
Comprehensive Molecular Target Identification for Biological Activities
This compound is a constituent of essential oils from various plants, including species of Juniperus and Artemisia, and has been associated with a range of biological activities mdpi.comthegoodscentscompany.comresearchgate.net. However, the precise molecular targets and mechanisms of action underlying these effects are largely unknown and require significant investigation.
Documented biological activities include antimicrobial, antioxidant, and anti-implantation effects mdpi.comchemfaces.com. For instance, its antimicrobial action against certain bacteria and fungi is thought to involve the disruption of microbial cell membranes, leading to cell death biosynth.com. Some studies also suggest potential antifeedant properties against insects and even anticancer effects smolecule.com. The abortifacient effects of Juniperus sabina oil are primarily attributed to its high this compound content, but the specific mechanisms remain to be clarified mdpi.comnih.gov.
A critical direction for future research is to move beyond observational studies of bioactivity towards the identification of specific molecular targets. This involves elucidating how this compound interacts with cellular components such as proteins, enzymes, and signaling pathways to exert its effects nih.gov. Identifying these targets is essential for understanding its pharmacological potential and for any future development of therapeutic applications.
| Reported Biological Activity | Proposed Mechanism/Target | State of Research | Reference(s) |
| Antimicrobial | Disruption of microbial cell membranes | Preliminary evidence | biosynth.com |
| Anti-implantation / Abortifacient | Unknown | Mechanism requires further investigation | mdpi.comchemfaces.comnih.gov |
| Antioxidant | Unknown | Activity observed, target not identified | mdpi.comchemfaces.com |
| Antifeedant | Unknown | Activity observed, target not identified | smolecule.com |
| Anticancer | Inhibition of cancer cell growth | Preliminary evidence, target not identified | smolecule.com |
Advanced Synthetic Biology Approaches for this compound Production
The production of this compound currently relies on extraction from natural plant sources vulcanchem.comsmolecule.com. Synthetic biology offers a promising alternative for sustainable and scalable production. Significant progress has already been made in engineering model microbes like Escherichia coli and Saccharomyces cerevisiae for the production of sabinene, the direct precursor to this compound nih.govrsc.org.
Future work should focus on developing microbial cell factories capable of producing this compound directly from simple feedstocks. This can be achieved by introducing the complete biosynthetic pathway into an optimized microbial host frontiersin.org. The key steps for this advanced approach include:
Pathway Reconstruction : Co-expressing the genes for sabinene synthase, sabinene hydroxylase (a P450 enzyme), and the yet-to-be-identified sabinol acetyltransferase in a single microbial host rsc.orgfrontiersin.org.
Enzyme Engineering and Scaffolding : Modulating the spatial distribution of the biosynthetic enzymes using synthetic scaffolds to improve efficiency and reduce the loss of intermediate metabolites frontiersin.org.
These synthetic biology strategies could provide a cost-effective and environmentally friendly manufacturing process for this compound, independent of geographical and seasonal variations in plant sources nih.goviuk-business-connect.org.uk.
Application of Omics Technologies in this compound Research
Omics technologies, such as metabolomics and transcriptomics, are powerful tools for gaining a comprehensive understanding of plant biochemistry and are highly applicable to future this compound research mdpi.comresearchgate.net. These approaches can accelerate the discovery of genes, pathways, and the regulatory networks governing the production of this compound and other related metabolites.
Metabolomics : This involves the large-scale study of metabolites within a biological system. Gas chromatography-mass spectrometry (GC-MS) is a key technique for analyzing the chemical profiles (chemotypes) of essential oils from plants like Artemisia and Juniperus species that produce this compound researchgate.netmdpi.com. Metabolomic studies can reveal variations in this compound concentration based on geography, season, or developmental stage, providing insights into its physiological and ecological roles mdpi.comresearchgate.netmdpi.com.
Transcriptomics : This technology analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. By correlating gene expression profiles with metabolite data (e.g., this compound levels) in different plant tissues or under various conditions, it is possible to identify candidate genes involved in its biosynthesis, including the elusive acetyltransferase mdpi.com.
Integrating metabolomics and transcriptomics offers a powerful strategy to elucidate biosynthetic pathways and understand the complex regulation of secondary metabolism in plants mdpi.comresearchgate.net.
Ecological Significance in Broader Plant Communities
This compound, as a prominent component of many plant essential oils, likely plays a significant role in mediating ecological interactions. mdpi.com While its presence is well-documented, its specific functions within broader plant communities are an important and underexplored area of research.
Secondary metabolites are crucial for a plant's adaptation to its environment, influencing interactions with both biotic and abiotic factors mdpi.commdpi.com. The ecological roles of this compound can be investigated in several contexts:
Plant Defense : this compound may function as a defense compound against herbivores and pathogens. Its documented antifeedant properties suggest a role in deterring insect predation smolecule.com. Its antimicrobial activity could protect the plant from fungal or bacterial infections biosynth.commdpi.com.
Allelopathy : Volatile compounds released by plants can influence the growth and development of neighboring plants, a phenomenon known as allelopathy mdpi.com. Investigating the allelopathic potential of this compound could reveal its role in plant competition and community structuring.
Chemodiversity and Community Dynamics : The chemical profile, or chemotype, of a plant's essential oil can vary significantly, with this compound often being a key differentiating compound researchgate.netmdpi.commdpi.com. This chemical diversity can influence the types of insects and microbes that interact with the plant, thereby shaping the local community structure mdpi.com. Future research should explore how the relative abundance of this compound versus its precursor sabinene affects these ecological relationships researchgate.netmdpi.com.
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Sabinyl acetate in essential oils?
Answer:
this compound identification requires gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching and spectral library comparisons. The compound elutes at RI 1289–1290 (DB-5 column) and shows characteristic mass fragments at m/z 43 (acetyl group), 93, 121, and 194 (molecular ion) . For quantification, use internal standards (e.g., n-alkanes) and calibration curves derived from authentic reference materials. Matrix effects in plant extracts should be minimized via liquid-liquid extraction or solid-phase microextraction (SPME) prior to GC-MS analysis .
Advanced: How can researchers resolve contradictions in reported chemotypes of this compound in Artemisia absinthium L.?
Answer:
Conflicting chemotype reports (e.g., dominance of cis- vs. *trans-*this compound isomers) arise from natural variation and analytical limitations. To address this:
Isomer differentiation : Employ chiral GC columns (e.g., β-cyclodextrin phases) or nuclear magnetic resonance (NMR) to distinguish stereoisomers .
Environmental controls : Standardize growth conditions (soil pH, light exposure) to minimize phenotypic plasticity in field-collected samples .
Multi-laboratory validation : Cross-validate findings using harmonized protocols for essential oil extraction and analysis .
Basic: What are the best practices for ensuring reproducibility in this compound synthesis?
Answer:
Reproducible synthesis requires:
- Detailed protocols : Document reaction conditions (e.g., 24-hour acetylation of sabinol at 40°C with acetic anhydride and pyridine catalyst) .
- Characterization : Confirm product identity via H NMR (δ 2.05 ppm for acetate methyl group) and high-resolution MS (exact mass: 194.1307 for CHO) .
- Purity assessment : Use HPLC with UV detection (210 nm) and report purity thresholds (>95% for biological assays) .
Advanced: How should experimental designs account for this compound’s instability in bioactivity studies?
Answer:
this compound’s thermal and oxidative lability necessitates:
- Controlled environments : Conduct assays under inert atmospheres (N) and low-light conditions to prevent degradation .
- Stability testing : Pre-screen storage conditions (e.g., −80°C in amber vials with antioxidants like BHT) using accelerated stability protocols .
- Bioassay controls : Include degradation products (e.g., sabinol) in cytotoxicity assessments to isolate bioactive species .
Basic: What methodologies are used to quantify this compound in complex biological matrices?
Answer:
For tissues or serum:
- Sample preparation : Liquid-liquid extraction with hexane:ethyl acetate (3:1) followed by derivatization (if needed) .
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for m/z 194 → 93 transition, ensuring specificity against co-eluting terpenes .
- Validation : Include spike-recovery tests (80–120% acceptable range) and limit of detection (LOD) calculations .
Advanced: How can researchers address conflicting data on this compound’s ecological roles in plant-insect interactions?
Answer:
Contradictions in allelopathic or attractant effects require:
- Dose-response studies : Test concentrations from 0.01% to 1% (v/v) to identify threshold effects .
- Field vs. lab comparisons : Compare controlled lab assays (e.g., olfactometers) with field trials to account for environmental variables .
- Metabolomic integration : Pair this compound data with co-occurring terpenes (e.g., thujone) to assess synergistic/antagonistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
